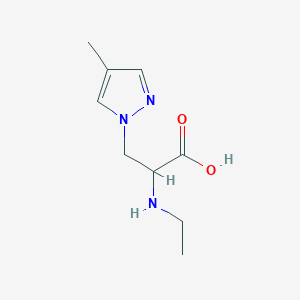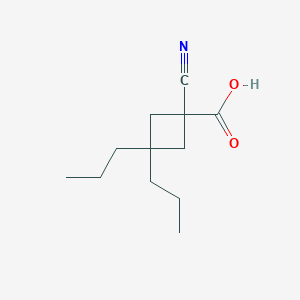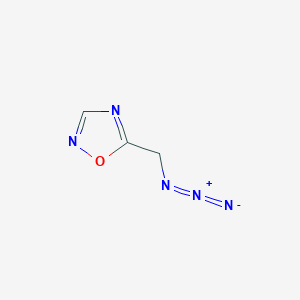![molecular formula C8H5Cl2NO2 B15326560 6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring system substituted with chlorine atoms at positions 6 and 7, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-amino-4,5-dichlorophenol.
Cyclization Reaction: The precursor undergoes a cyclization reaction with phosgene or a similar reagent to form the benzoxazine ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The benzoxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoxazines depending on the nucleophile used.
Oxidation Products: Oxides or quinones.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-3,4-dihydro-2(1H)-naphthalenone: Shares a similar ring structure but with different substituents.
3,4-dihydro-7-hydroxy-2(1H)-quinolinone: Another heterocyclic compound with similar applications.
Uniqueness
6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. This compound’s distinct structure allows for specific interactions in biological systems, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C8H5Cl2NO2 |
|---|---|
Poids moléculaire |
218.03 g/mol |
Nom IUPAC |
6,7-dichloro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-4-3-13-8(12)11-7(4)2-6(5)10/h1-2H,3H2,(H,11,12) |
Clé InChI |
WAMUGLFXEIJQNP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2NC(=O)O1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


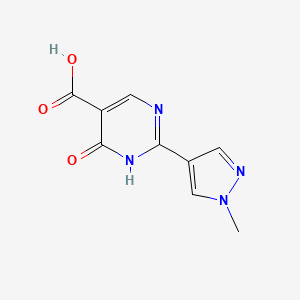
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)


![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
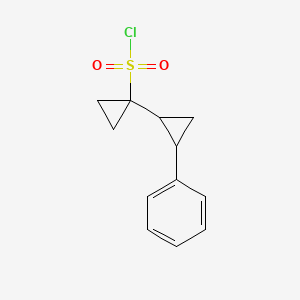

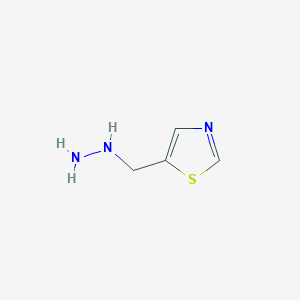
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)

